molecular formula C16H20N6O3S B2599547 ethyl 4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 1351642-41-5

ethyl 4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No. B2599547
CAS RN: 1351642-41-5
M. Wt: 376.44
InChI Key: FXFHBFGXDWQJMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates were performed. Hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form related compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrazolylpyridazine core, which is an interesting non-fused biheterocyclic system . This core is attached to a piperazine ring via an acetyl linkage, and the entire molecule is functionalized with an ethyl carboxylate group.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates were performed .

Scientific Research Applications

Antileishmanial Activity

Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial activities . In a study, some hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate . The result revealed that compound 13 displayed superior antipromastigote activity .

Antimalarial Activity

The same study also evaluated the in vivo antimalarial activities of the synthesized pyrazole derivatives against Plasmodium berghei infected mice . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Molecular Docking Studies

A molecular docking study was conducted on Lm-PTR1, complexed with Trimethoprim . This study justified the better antileishmanial activity of compound 13 .

Synthesis of Hydrazine-Coupled Pyrazoles

The compound can be used in the synthesis of hydrazine-coupled pyrazoles . These synthesized compounds were then used in the study for their antileishmanial and antimalarial activities .

Antiviral Activity

Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus . Further modification of these amines would definitely pose lead molecule towards antiviral therapeutics .

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds presenting two possible tautomeric forms, have attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures 1 (5000 references, including nearly 2400 patents) and around 83,000 structures 2 (nearly 2700 references, including 1500 patents) included in SciFinder .

properties

IUPAC Name

ethyl 4-[2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O3S/c1-2-25-16(24)21-10-8-20(9-11-21)15(23)12-26-14-5-4-13(18-19-14)22-7-3-6-17-22/h3-7H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFHBFGXDWQJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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